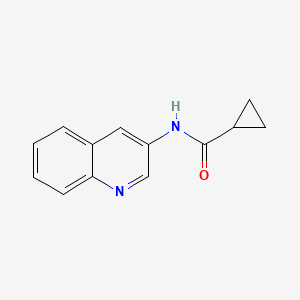
N-quinolin-3-ylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-quinolin-3-ylcyclopropanecarboxamide, also known as QCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. QCA is a cyclic compound that contains both a quinoline and a cyclopropane ring. It has been found to have various biological and chemical properties that make it a useful tool in the study of various biological processes.
作用機序
The mechanism of action of N-quinolin-3-ylcyclopropanecarboxamide is not fully understood. However, it is believed to act as an allosteric modulator of various receptors and ion channels. It has been shown to increase the activity of some receptors and ion channels while decreasing the activity of others.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various ion channels and receptors, including the TRPV1 channel and GPR35 receptor. This compound has also been found to have anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-quinolin-3-ylcyclopropanecarboxamide in lab experiments is its high affinity for the GPR35 receptor. This makes it a useful tool for studying the physiological processes that involve this receptor. This compound has also been found to be relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use this compound.
将来の方向性
There are several future directions for research involving N-quinolin-3-ylcyclopropanecarboxamide. One area of research could be to further investigate the mechanism of action of this compound. This could involve using advanced techniques, such as X-ray crystallography, to determine the structure of this compound when bound to its target receptors and ion channels. Another area of research could be to investigate the potential therapeutic applications of this compound. This could involve testing this compound in animal models of various diseases, including inflammatory diseases and pain disorders. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
合成法
N-quinolin-3-ylcyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-bromoquinoline with cyclopropanecarboxylic acid. Another method involves the reaction of 3-chloroquinoline with cyclopropylamine in the presence of a base. Both methods have been shown to produce high yields of this compound.
科学的研究の応用
N-quinolin-3-ylcyclopropanecarboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have a high affinity for the G protein-coupled receptor, GPR35. This receptor is involved in various physiological processes, including inflammation and pain perception. This compound has also been found to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in the sensation of heat and pain.
特性
IUPAC Name |
N-quinolin-3-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(9-5-6-9)15-11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVJRMGPSCTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



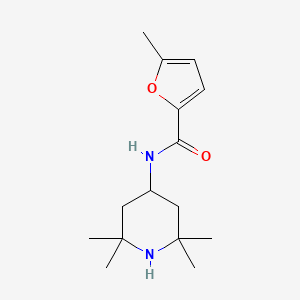
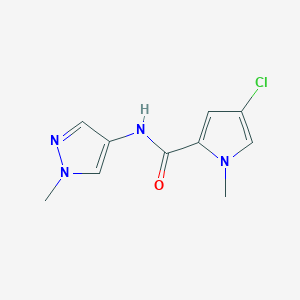


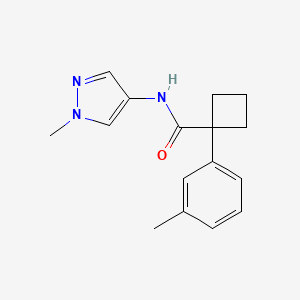
![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)
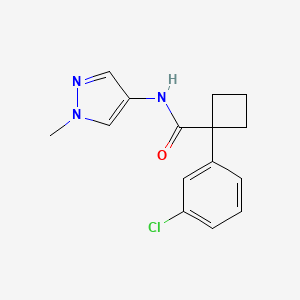

![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
